molecular formula C8H4ClNO2 B600089 5-Cyano-2-hydroxybenzoyl chloride CAS No. 198025-65-9

5-Cyano-2-hydroxybenzoyl chloride

Cat. No.: B600089
CAS No.: 198025-65-9
M. Wt: 181.575
InChI Key: ZAHFEROHBOKEDN-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxybenzoyl chloride (C₈H₄ClNO₂; molecular weight: 181.58 g/mol) is a substituted benzoyl chloride derivative featuring a hydroxyl group (-OH) at the 2-position and a cyano group (-CN) at the 5-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the acyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols. Despite its utility, direct literature on this compound is sparse; thus, inferences are drawn from structurally related analogs.

Properties

CAS No.

198025-65-9

Molecular Formula

C8H4ClNO2

Molecular Weight

181.575

IUPAC Name

5-cyano-2-hydroxybenzoyl chloride

InChI

InChI=1S/C8H4ClNO2/c9-8(12)6-3-5(4-10)1-2-7(6)11/h1-3,11H

InChI Key

ZAHFEROHBOKEDN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)C(=O)Cl)O

Synonyms

Benzoyl chloride, 5-cyano-2-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-cyano-2-hydroxybenzoyl chloride with structurally similar compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups Key Properties/Applications
This compound C₈H₄ClNO₂ 181.58 -CN (5), -OH (2) Acyl chloride, -OH, -CN High reactivity in acylations; pharmaceutical intermediates
5-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃ 172.56 -Cl (5), -OH (2) Carboxylic acid, -OH, -Cl Precursor for dyes; antimicrobial agent
2-Hydroxybenzoyl chloride C₇H₅ClO₂ 156.57 -OH (2) Acyl chloride, -OH Synthesis of salicylamide derivatives
5-Nitro-2-hydroxybenzoyl chloride C₇H₄ClNO₄ 201.57 -NO₂ (5), -OH (2) Acyl chloride, -OH, -NO₂ Explosives research; high thermal instability

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in this compound increases the electrophilicity of the acyl chloride compared to the chloro (-Cl) substituent in 5-chloro-2-hydroxybenzoic acid . This enhances its reactivity in nucleophilic acyl substitution reactions. In contrast, the nitro group (-NO₂) in 5-nitro-2-hydroxybenzoyl chloride introduces greater resonance withdrawal, further accelerating reactivity but reducing thermal stability.
  • Acidity of the Hydroxyl Group: The -CN group (σpara = 0.66) increases the acidity of the adjacent hydroxyl group more significantly than -Cl (σpara = 0.23), making this compound a stronger acid than its chloro analog .

Research Findings and Challenges

  • Synthetic Challenges: The hygroscopic nature of this compound complicates storage; it requires anhydrous conditions, unlike 5-chloro-2-hydroxybenzoic acid, which is stable at 4°C for two years . Purity verification via HPLC (>98%) and low water content (KF: 0.02%) are critical for reproducibility, as seen in related compounds .
  • Safety and Handling: Like other acyl chlorides, this compound releases HCl upon hydrolysis, necessitating controlled reaction conditions.

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